Enantiomeric Purity: A Critical Determinant for Asymmetric Synthesis Outcomes
The enantiomeric excess (ee) of the chiral building block is a direct predictor of the final product's enantiopurity in asymmetric syntheses. Commercial sources of (R)-1-(2-Methylpiperazin-1-yl)ethanone specify a minimum purity of 97% . In contrast, the racemic mixture (1-(2-methylpiperazin-1-yl)ethanone, CAS 110842-64-3) possesses 0% ee by definition . This difference is fundamental: starting with the racemate requires a costly and yield-reducing resolution step, while the single enantiomer provides a direct path to stereochemically pure advanced intermediates. While a precise commercial specification for the (S)-enantiomer is not provided here, any impurity of the (R)-enantiomer in an (S)-form would similarly compromise synthetic efficiency and product purity.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥97% enantiomeric purity (by specification) |
| Comparator Or Baseline | Racemic Mixture (1-(2-methylpiperazin-1-yl)ethanone, CAS 110842-64-3) |
| Quantified Difference | 97% vs. 0% enantiomeric excess (theoretical) |
| Conditions | Commercial product specification vs. racemate definition |
Why This Matters
Using the pure (R)-enantiomer avoids the need for chiral resolution, saving significant time and cost in multi-step synthetic routes while ensuring the final drug candidate possesses the intended stereochemistry.
